2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol
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Overview
Description
2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol is a complex organic compound with the molecular formula C13H13ClF3NO and a molecular weight of 291.7 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group, a cyclopropyl group, and a chloro-substituted aromatic ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: This step can be achieved through a trifluoromethylation reaction, using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Aromatic Substitution: The chloro and amino groups are introduced via electrophilic aromatic substitution reactions, using chlorinating agents like thionyl chloride (SOCl2) and amination reagents such as ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino positions, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOMe, NaOEt, DMF (dimethylformamide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and chloro groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(methyl)-benzenemethanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(ethyl)-benzenemethanol: Similar structure but with an ethyl group instead of a trifluoromethyl group.
2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(propyl)-benzenemethanol: Similar structure but with a propyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
(E)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-8,19H,1-2,18H2/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPXOOZAWLPVFD-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/C(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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